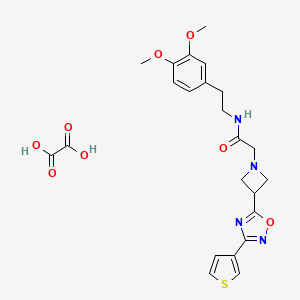
N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H26N4O8S and its molecular weight is 518.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenethyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS Number: 1396888-59-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O8S |
| Molecular Weight | 518.5 g/mol |
| CAS Number | 1396888-59-7 |
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiophenes and oxadiazoles have shown promising activity against various bacterial strains. The presence of the thiophene ring in this compound suggests potential antimicrobial effects, which warrant further investigation through in vitro assays.
Anticancer Properties
Research into related compounds has revealed anticancer activities, particularly through mechanisms involving apoptosis and cell cycle arrest. The dimethoxyphenethyl moiety is known to influence cellular pathways related to cancer proliferation. For example, compounds with similar structures have been shown to inhibit tyrosinase activity, which plays a role in melanoma progression .
Neuroprotective Effects
The design of the compound suggests potential neuroprotective effects due to the incorporation of the phenethylamine structure. Similar compounds have been studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This aspect could be explored further in models of neurodegenerative diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of functional groups such as oxadiazoles may allow for the inhibition of specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus providing a protective effect against oxidative damage.
Case Studies
- Anticancer Study : A study focusing on structurally related compounds demonstrated significant cytotoxicity against cancer cell lines through the induction of apoptosis and inhibition of cell migration . This suggests that this compound may exhibit similar properties.
- Neuroprotective Research : In a model of neurodegeneration, compounds with similar chemical structures were shown to reduce neuronal cell death by modulating inflammatory cytokines . This indicates a potential avenue for further research into the neuroprotective effects of this compound.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.C2H2O4/c1-27-17-4-3-14(9-18(17)28-2)5-7-22-19(26)12-25-10-16(11-25)21-23-20(24-29-21)15-6-8-30-13-15;3-1(4)2(5)6/h3-4,6,8-9,13,16H,5,7,10-12H2,1-2H3,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZPTJEHHFBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














